molecular formula C15H22O4 B1180636 2,3-Dihydroxypterodontic acid CAS No. 185821-32-3

2,3-Dihydroxypterodontic acid

Cat. No. B1180636
CAS RN: 185821-32-3
M. Wt: 266.33 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex dihydroxy acids often involves stereoselective methods, employing strategies like Sharpless asymmetric dihydroxylation and Dondoni's furan addition. For example, Sasaki et al. (1997) described the stereoselective synthesis of a core building block for a related compound using these methods, highlighting the efficiency and precision required in synthesizing such molecules (Sasaki, Hamada, & Shioiri, 1997).

Molecular Structure Analysis

Molecular structure analysis of dihydroxy acids often involves spectroscopic techniques such as NMR and mass spectrometry. For instance, the formation of novel dihydroxy acids from arachidonic acid was confirmed through ultraviolet and mass spectrometric analysis, demonstrating the importance of detailed structural analysis in understanding these compounds (Maas, Turk, Oates, & Brash, 1982).

Chemical Reactions and Properties

Dihydroxy acids undergo various chemical reactions, including complexation and condensation. Bombi et al. (2007) studied the complexation properties of a similar dihydroxy acid with metals, providing insight into the chemical behavior and potential applications of such compounds in coordination chemistry (Bombi, Marco, Marton, Moro, Reheman, Tapparo, & Viero, 2007).

Scientific Research Applications

  • As a Metabolite in Human Aspirin Metabolism : 2,3-Dihydroxybenzoic acid, a related compound, is present in human blood plasma and urine after aspirin ingestion, confirming its role in aspirin metabolism (Grootveld & Halliwell, 1988).

  • Iron Chelation in β‐Thalassaemia Major : 2,3‐Dihydroxybenzoic acid was evaluated as an iron-chelating drug, showing its potential use in patients with iron overload due to β‐thalassaemia major (Peterson et al., 1976).

  • Use in Analytical Chemistry : In matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, 2,5-Dihydroxybenzoic acid, a similar compound, is used for the analysis of oligosaccharides and glycopeptides, indicating its importance in analytical methods (Papac, Wong & Jones, 1996).

  • Synthesis of Trans-2,3-Dihydrofurans : A study on the diastereoselective synthesis of trans-2,3-dihydrofurans showcases the chemical utility of 2,3-dihydroxy compounds in creating valuable organic structures (Wang, Hou, Hui & Yan, 2009).

  • Antioxidant-Based Inhibitors of Leukotriene Biosynthesis : The 2,3-dihydro-5-benzofuranol ring system, related to 2,3-Dihydroxypterodontic acid, is studied for its role in inhibiting leukotriene biosynthesis, which is significant in treating asthma and inflammation (Hammond et al., 1989).

  • Research in Malaria Parasite Resistance : Research on dihydropteroate synthase, which is structurally related to this compound, provides insights into the genetic basis for clinical resistance to sulfa drugs in malaria (Brooks et al., 1994).

  • Microbial Production of 2,3-Dihydroxyisovalerate : A study on Klebsiella pneumoniae outlines a biological route for producing 2,3-Dihydroxyisovalerate, an intermediate in valine and leucine biosynthesis, indicating the potential industrial applications of similar dihydroxy compounds (Wang et al., 2020).

Mechanism of Action

Target of Action

It is known to interact with enzymes such as decarboxylases

Mode of Action

The compound’s interaction with its targets involves a complex process. For instance, it has been observed that 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), an enzyme that shares structural similarities with 2,3-Dihydroxypterodontic acid, has a V-shaped tunnel through which the substrate travels in the enzyme . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions . This suggests that this compound may have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

It is known that the compound interacts with decarboxylases , which play a crucial role in various biochemical pathways, including amino acid, carbohydrate, and lipid metabolism

Result of Action

Given its interaction with decarboxylases , it can be hypothesized that the compound may influence processes such as decarboxylation and carboxylation, thereby affecting various cellular functions.

properties

IUPAC Name

2-[(2R,4aS,6R,7R,8R)-6,7-dihydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8(14(18)19)10-4-5-15(3)7-12(16)13(17)9(2)11(15)6-10/h6,9-10,12-13,16-17H,1,4-5,7H2,2-3H3,(H,18,19)/t9-,10-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLUMTSGGLOUCH-WHLPLNIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC2(C1=CC(CC2)C(=C)C(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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